molecular formula C18H19ClN4 B5503664 N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine

N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine

Cat. No.: B5503664
M. Wt: 326.8 g/mol
InChI Key: WAZQPMOJYKQVKE-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine is a useful research compound. Its molecular formula is C18H19ClN4 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.1298243 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antihypertensive and Selective Adrenoceptor Antagonism : The synthesis of quinazoline derivatives has shown potential alpha 1-adrenoceptor antagonistic properties. For instance, alfuzosin, a derivative, demonstrated high selectivity for peripheral alpha 1-postjunctional adrenoceptors, indicating its potential for clinical evaluation in managing hypertension with minimal effects on postural pressor response compared to prazosin (Manoury et al., 1986).

  • Structural Studies and Hydrogen Bonding : Research into the crystal structure of quinazoline derivatives, such as those involving chlorophenyl and methoxyphenyl groups, has provided insights into their molecular conformations, including isolated molecules and hydrogen-bonded dimers. These structural insights are crucial for understanding the interactions and reactivity of these compounds (Cruz et al., 2006).

  • Hypotensive Effects and α1-Blocking Activity : Novel quinazoline derivatives have been synthesized and tested for their hypotensive effects, showing significant activity through expected α1-blocking mechanisms. This indicates their potential as therapeutic agents in managing conditions like hypertension without causing reflex tachycardia (El-Sabbagh et al., 2010).

Chemical Synthesis and Reactivity

  • Catalytic Synthesis and Molecular Structure : The reaction of chlorophenyl derivatives with arylamines in the presence of catalysts like BF3·Etherate has led to the formation of novel quinazoline derivatives. Such reactions offer pathways to synthesize complex molecules with potential applications in drug development and materials science (Harano et al., 2007).

  • Ligand Synthesis for Asymmetric Catalysis : Axially chiral quinazoline-containing ligands have been synthesized and applied in asymmetric catalysis, such as rhodium-catalyzed olefin hydroboration. This highlights the role of quinazoline derivatives in facilitating enantioselective synthetic processes, which are crucial for producing chiral pharmaceuticals (Connolly et al., 2004).

Antimicrobial and Antitumor Activities

  • Antimalarial and Antitumor Properties : Quinazolinediamines have been investigated for their antimalarial, antibacterial, and antitumor activities, demonstrating the potential of these compounds in treating various diseases. The broad spectrum of activity observed for certain derivatives underscores the therapeutic promise of quinazoline compounds in medicine (Elslager et al., 1983).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on the specific compound and its biological activity. For example, some quinazoline derivatives have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Safety and Hazards

The safety and hazards associated with a compound can depend on its specific structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on quinazoline derivatives could include the development of new synthetic methods, the exploration of new biological activities, and the design of compounds with improved pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-23(2)12-11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQPMOJYKQVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.